

Oxypalmatine: A Technical Guide to its Discovery, Properties, and Biological Activity

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Compound of Interest

Compound Name: Oxypalmatine

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Executive Summary

Oxypalmatine is a naturally occurring protoberberine-type alkaloid predominantly isolated from *Phellodendron amurense*, a plant with a long history in traditional medicine.^{[1][2]} It is also recognized as a metabolite of the related alkaloid, Palmatine. Emerging research has highlighted **Oxypalmatine**'s potential as a therapeutic agent, particularly in oncology, due to its demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.^{[3][4]} Its primary characterized mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, a critical cascade in cell survival and proliferation.^{[4][5]} This technical guide provides a comprehensive overview of the discovery, physicochemical properties, and known biological activities of **Oxypalmatine**, with a focus on its mechanism of action and methodologies for its study.

Discovery and History

Oxypalmatine is a bioactive alkaloid that has been identified in the bark of the Amur cork tree, *Phellodendron amurense*.^[1] This plant is a staple in traditional East Asian medicine, where it has been used for its anti-inflammatory and antipyretic properties.^[1] While the parent compound, Palmatine, has a more extensive research history, **Oxypalmatine** has garnered increasing interest for its distinct bioactivities. It has been identified both as a direct isolate from natural sources and as an oxidative metabolite of Palmatine.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of **Oxypalmatine** are summarized in the table below.

Property	Value	Reference
Chemical Name	5,6-Dihydro-2,3,9,10-tetramethoxy-8H-dibenzo[a,g]quinolizin-8-one	[6]
Synonyms	8-Oxopalmatine, 8-Oxypalmatine	[2][6]
CAS Number	19716-59-7	[1][6]
Molecular Formula	C ₂₁ H ₂₁ NO ₅	[1][6]
Molecular Weight	367.4 g/mol	[2][7]
Melting Point	183-184 °C (in methanol)	[6][7]
Appearance	Light yellow to yellow crystals	[6]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[6][7]
Topological Polar Surface Area	57.2 Å ²	[7]

Biological Activity and Mechanism of Action

Oxypalmatine has demonstrated significant biological activity, primarily as an anti-cancer agent. Its effects are attributed to the induction of apoptosis and the inhibition of cell proliferation in various cancer cell lines.

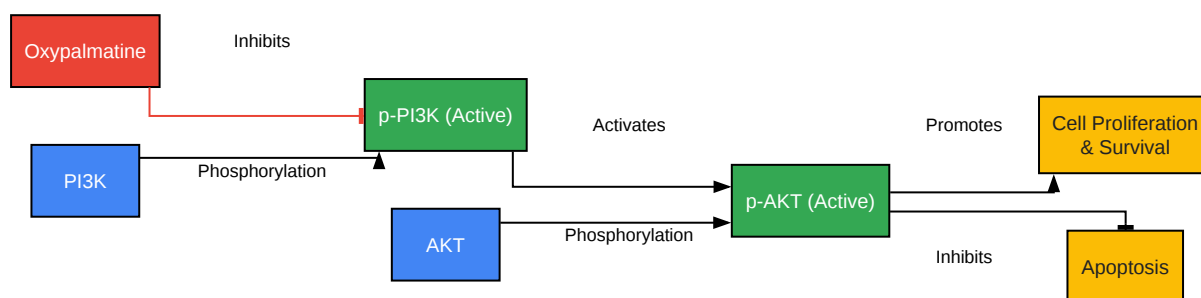
Anti-Cancer Activity

Recent studies have quantified the cytotoxic effects of **Oxypalmatine** against several human lung adenocarcinoma cell lines, as summarized in the table below.

Cell Line	IC50 (24h)	IC50 (48h)	Reference
A549	~17.42 μ M	~3.75 μ M	[3]
H1299	~25.48 μ M	~4.22 μ M	[3]
H1975	~15.36 μ M	~3.81 μ M	[3]
PC9	~20.10 μ M	~12.22 μ M	[3]

Signaling Pathways

The primary characterized mechanism of action for **Oxypalmatine**'s anti-cancer effects is the inhibition of the PI3K/AKT signaling pathway.[4] This pathway is a crucial mediator of cell survival, proliferation, and growth.[4] In cancer cells, the PI3K/AKT pathway is often hyperactivated.[4] **Oxypalmatine** has been shown to significantly downregulate the phosphorylation of key proteins in this pathway, namely PI3K and AKT, leading to the inactivation of the signaling cascade.[3][4] This inhibition of the PI3K/AKT pathway promotes apoptosis and suppresses the proliferation of cancer cells.[3][4] Molecular docking studies suggest that **Oxypalmatine** may directly interact with PIK3R1 and AKT1.[4]

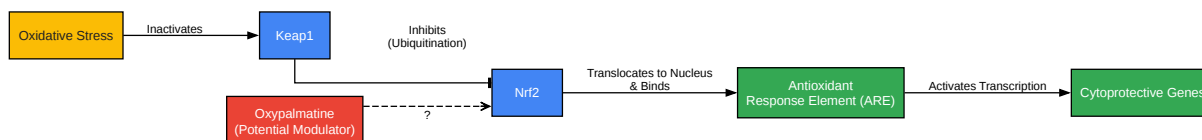


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Inhibition of the PI3K/AKT signaling pathway by **Oxypalmatine**.

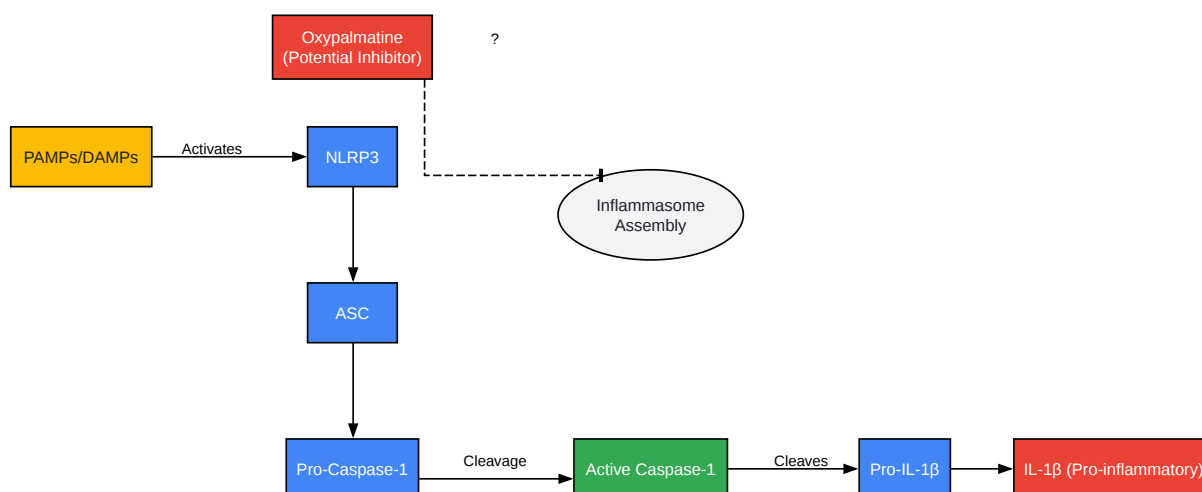
While the primary focus of **Oxypalmatine** research has been on its anti-cancer effects via the PI3K/AKT pathway, there are indications that it may also modulate inflammatory pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular defense against oxidative stress, while the NLRP3 inflammasome is a critical component of the innate

immune system that, when aberrantly activated, contributes to a variety of inflammatory diseases.[8][9][10][11] The detailed mechanisms by which **Oxypalmatine** may interact with these pathways are still under investigation and represent an emerging area of research.



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General overview of the Nrf2 signaling pathway, a potential target for **Oxypalmatine**.



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General overview of the NLRP3 inflammasome pathway, a potential target for **Oxypalmatine**.

Pharmacokinetics (ADME)

Currently, there is a lack of publicly available, detailed in vivo pharmacokinetic data for **Oxypalmatine**, including its absorption, distribution, metabolism, and excretion (ADME) profile. Further research is required to characterize these crucial parameters to support its development as a clinical candidate.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of **Oxypalmatine**.

Isolation of Oxypalmatine from Phellodendron amurense

While a specific, detailed protocol for the isolation of **Oxypalmatine** is not readily available, a general approach for the extraction of alkaloids from *Phellodendron amurense* can be adapted. This typically involves solvent extraction followed by chromatographic separation.

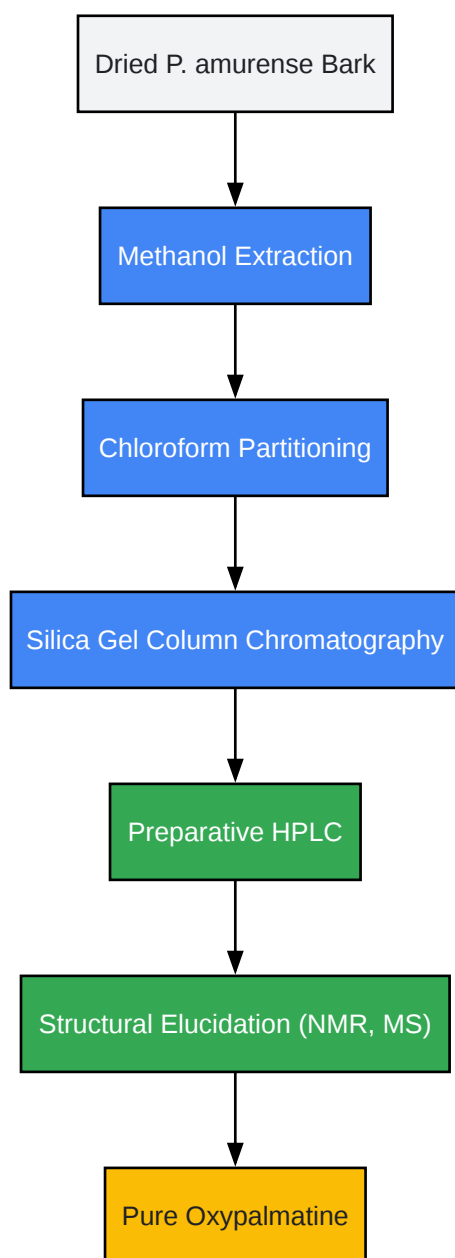
Materials:

- Dried bark of *Phellodendron amurense*
- Methanol
- Chloroform
- Silica gel for column chromatography
- Appropriate solvents for elution (e.g., hexane, ethyl acetate, methanol gradients)
- High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

- Extraction: The powdered bark of *P. amurense* is extracted with methanol.
- Partitioning: The methanol extract is then partitioned with chloroform.
- Chromatography: The chloroform layer, containing the alkaloids, is subjected to silica gel column chromatography.

- Elution: A gradient of solvents is used to elute the different compounds.
- Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing **Oxypalmatine**.
- Purification: Fractions rich in **Oxypalmatine** are further purified using preparative HPLC to yield the pure compound.
- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR and mass spectrometry.



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General workflow for the isolation of **Oxypalmatine**.

Chemical Synthesis of Oxypalmatine

A novel synthesis of **Oxypalmatine** has been reported, proceeding in three steps from a benzonitrile and a toluamide.[12]

Key Steps:

- Lithiated Cycloaddition: A lithiated cycloaddition reaction between a benzonitrile and a toluamide yields a 3-arylisoquinolinone intermediate.
- Internal SN2 Reaction: A subsequent internal SN2 reaction of the intermediate produces the 8-oxoprotoberberine scaffold.
- Final Product: This leads to the formation of **Oxypalmatine**.

A detailed, step-by-step protocol with specific reagents, conditions, and purification methods would be required for replication and is typically found in the full experimental section of the primary literature.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample and is commonly employed to calculate the IC50 value of a compound.[3][12][13][14][15]

Materials:

- 96-well cell culture plates
- Cancer cell lines (e.g., A549, H1299)
- Complete cell culture medium
- **Oxypalmatine** stock solution (in DMSO)

- CCK-8 reagent
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[\[14\]](#)
- Drug Treatment: Treat the cells with a serial dilution of **Oxypalmatine** for the desired time periods (e.g., 24 and 48 hours). Include a vehicle control (DMSO).
- CCK-8 Addition: Add 10 μ L of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[\[12\]](#)[\[14\]](#)
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[\[12\]](#)[\[14\]](#)
- Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for PI3K/AKT Pathway

Western blotting is used to detect the levels of specific proteins and their phosphorylation status, providing insight into the activation of signaling pathways.[\[4\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Materials:

- Cancer cells treated with **Oxypalmatine**
- Lysis buffer
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk in TBST)

- Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates.
- SDS-PAGE: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane.
- Blocking: Block the membrane to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[18]
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[18]
- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β -actin) to determine the relative protein expression and phosphorylation levels.

Future Directions

The existing research on **Oxypalmatine** provides a strong foundation for its further development as a therapeutic agent. Key areas for future investigation include:

- **Comprehensive Pharmacokinetic Profiling:** In-depth in vivo ADME studies are crucial to understand the compound's behavior in a biological system.
- **Mechanism of Action Elucidation:** Further studies are needed to detail the precise molecular interactions of **Oxypalmatine** with the PI3K/AKT pathway and to explore its effects on other signaling pathways, such as Nrf2 and the NLRP3 inflammasome.
- **In Vivo Efficacy Studies:** Preclinical studies in animal models of cancer and inflammatory diseases are necessary to validate the in vitro findings and assess the therapeutic potential of **Oxypalmatine**.
- **Lead Optimization:** Medicinal chemistry efforts could be employed to synthesize analogs of **Oxypalmatine** with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

Oxypalmatine is a promising natural compound with well-documented anti-cancer properties mediated through the inhibition of the PI3K/AKT signaling pathway. Its discovery from a plant with a history of medicinal use underscores the value of natural products in drug discovery. While further research is needed to fully characterize its therapeutic potential, particularly in the areas of pharmacokinetics and in vivo efficacy, the data gathered to date warrant continued investigation of **Oxypalmatine** as a lead compound for the development of novel therapeutics.

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